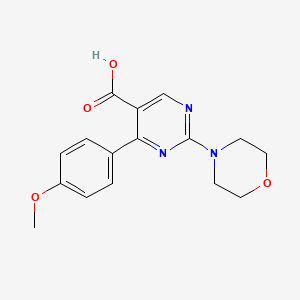

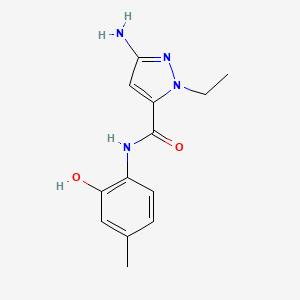

![molecular formula C22H15N3OS B2606809 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone CAS No. 422276-64-0](/img/structure/B2606809.png)

2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” is a complex organic compound that contains a benzimidazole ring, which is known for its biological importance . This compound is part of a larger class of compounds known as quinazolines, which are heterocyclic compounds with a wide range of biological properties .

Synthesis Analysis

The synthesis of benzimidazo[1,2-c]quinazolines, such as “this compound”, can be achieved through a phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with the benzimidazole fused ring system being a key feature . The phenol ring forms dihedral angles with the benzimidazole system and the quinazoline benzene ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve a metal-free intramolecular C–H amination reaction . This reaction results in a direct oxidative C–N bond formation in a complex molecule .

Scientific Research Applications

Alpha-Adrenoceptor Antagonists and Antihypertensive Agents:

- A study by Chern et al. (1993) explored the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds, including the related 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone, showed high binding affinity for alpha 1-adrenoceptors, indicating potential application in the treatment of hypertension (Chern et al., 1993).

Synthesis of Novel Heterocyclic Compounds:

- Carpenter et al. (2007) reported an effective route to synthesize benzimidazo[2,1-b]quinazolin-12(5H)-ones from commercially available starting materials. This method, involving microwave irradiation, could potentially be applied to synthesize variants of this compound, facilitating the development of novel heterocyclic compounds with pharmacological relevance (Carpenter et al., 2007).

Cytotoxic Evaluation for Cancer Treatment:

- Taherian et al. (2019) synthesized quinazolinone derivatives substituted with benzimidazole and evaluated their cytotoxic activities against cancer cell lines. The structural similarity suggests potential for this compound in cancer research (Taherian et al., 2019).

Antimicrobial Agents:

- Kuarm et al. (2011) studied derivatives of benzimidazo[1,2-c]quinazoline for their antimicrobial activity. The structural framework of these compounds, including this compound, indicates potential applications as potent antimicrobial agents (Kuarm et al., 2011).

Anticancer Effects and Molecular Docking Studies:

- Laxminarayana et al. (2021) discussed the synthesis of related compounds and their anticancer activity, highlighting the potential of this compound in the development of chemotherapeutic agents (Laxminarayana et al., 2021).

Future Directions

The future directions for the research and development of “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” and similar compounds could involve further structure optimization to discover potential multi-targeted inhibitors . Additionally, new derivatives of this compound could be synthesized and evaluated for their antimicrobial activity .

Mechanism of Action

Target of Action

Benzimidazo[1,2-c]quinazoline derivatives, which this compound is a part of, are known to exhibit a wide spectrum of therapeutic activities such as antimicrobial, antitumor, anticancer, antiviral, anti-inflammatory, and anticonvulsants . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is synthesized via a new synthetic strategy involving c(sp3)−h oxidation, condensation, and cyclization processes . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Given the wide range of therapeutic activities exhibited by benzimidazo[1,2-c]quinazoline derivatives , it can be inferred that the compound may affect multiple biochemical pathways.

Result of Action

Benzimidazo[1,2-c]quinazoline derivatives are known to exhibit a wide spectrum of therapeutic activities , suggesting that the compound may have significant molecular and cellular effects.

properties

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3OS/c26-20(15-8-2-1-3-9-15)14-27-22-24-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25(21)22/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAZKERIWJHICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenecarboxylate](/img/structure/B2606730.png)

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2606733.png)

![N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2606742.png)